BI-78D3
Overview
Description
BI-78D3 is a selective and competitive inhibitor of c-Jun N-terminal kinase (JNK). It is known for its ability to inhibit the interaction between JNK and its binding partner, JNK interacting protein 1 (JIP1). This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine, due to its role in modulating JNK signaling pathways .
Mechanism of Action
Target of Action
BI-78D3, also known as “4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one”, primarily targets c-Jun N-terminal kinase (JNK) . JNK is a key protein kinase in the MAPK signaling pathway, playing a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound functions as a substrate competitive inhibitor of JNK . It competes with the D-domain of JIP1 (a JNK-interacting protein) for JNK1 binding . This interaction inhibits the phosphorylation of JNK substrates both in vitro and in cell .
Biochemical Pathways
The inhibition of JNK by this compound affects the MAPK/ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including growth, differentiation, and apoptosis . By inhibiting JNK, this compound can potentially influence these processes.
Result of Action
In cellular and animal models, this compound has been shown to inhibit JNK activity, leading to a reduction in the phosphorylation of c-Jun, a JNK substrate . In a mouse model of type 2 diabetes, this compound restored insulin sensitivity and reduced blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its activity could be affected by the presence of this solvent . Additionally, the effectiveness of this compound may vary depending on the specific cellular or physiological context, such as the presence of inflammation or disease state .
Biochemical Analysis
Biochemical Properties
BI-78D3 inhibits JNK by competing for binding with JNK-interacting protein 1 (JIP1), a scaffolding protein . This interaction is crucial for positioning JNK next to its target protein . The compound prevents JNK substrate phosphorylation .
Cellular Effects
In cellular contexts, this compound has been shown to block JNK-dependent cellular damage . For instance, it can restore insulin sensitivity in a mouse model of type II diabetes .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the binding of JNK to JIP1 . This prevents the phosphorylation of JNK substrates, thereby inhibiting the downstream effects of JNK activation .
Dosage Effects in Animal Models
In a mouse model of type II diabetes, this compound was shown to restore insulin sensitivity when administered at a dose of 25 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
Given its role as a JNK inhibitor, it likely impacts pathways involving JNK, such as the MAPK signaling pathway .
Subcellular Localization
As a JNK inhibitor, it is likely to be found in the same subcellular locations as JNK, which is known to be present in the nucleus and cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: BI-78D3 can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-[(5-nitro-2-thiazolyl)thio]-3H-1,2,4-triazol-3-one. This involves the reaction of 2,3-dihydro-1,4-benzodioxin with thiosemicarbazide, followed by cyclization and nitration steps .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: BI-78D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the nitro group present in the compound, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to form new analogs with potentially enhanced properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
BI-78D3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study JNK signaling pathways and to develop new JNK inhibitors.
Biology: Employed in cellular studies to investigate the role of JNK in cell survival, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic effects in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting JNK-related pathways
Comparison with Similar Compounds
SP600125: Another JNK inhibitor, but it targets the ATP-binding site of JNK, unlike BI-78D3 which targets the JIP1 binding site.
AS601245: A JNK inhibitor with a different chemical structure and mechanism of action compared to this compound.
CC-401: A JNK inhibitor that has been studied for its potential therapeutic effects in various diseases
Uniqueness of this compound: this compound is unique due to its selective inhibition of the JNK-JIP1 interaction, which provides a distinct mechanism of action compared to other JNK inhibitors. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Biological Activity
BI-78D3 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a critical component in various cellular signaling pathways, particularly those involved in inflammation, apoptosis, and cancer progression. This compound has garnered attention for its potential therapeutic applications, especially in conditions related to insulin resistance and liver damage.
This compound operates primarily by inhibiting the interaction between JNK and its binding partner, JNK-interacting protein 1 (JIP1). This inhibition disrupts downstream signaling pathways that are activated by JNK, leading to various biological effects.
Key Features:
- Selectivity : this compound demonstrates over 100-fold selectivity for JNK compared to p38 MAPK and is inactive against mTOR and PI3K .
- Binding Affinity : The compound exhibits an IC50 of approximately 280 nM for JNK inhibition and 500 nM for blocking the JIP1-JNK interaction .
1. Apoptosis Induction in Cancer Cells
In studies involving melanoma cells with BRAF V600E mutations, this compound has been shown to promote apoptosis. It disrupts ERK signaling by binding covalently to ERK2 at a specific cysteine residue (C159), inhibiting its phosphorylation activity and downstream signaling .
Table 1: Effects of this compound on Melanoma Cells
Parameter | Effect |
---|---|
Apoptosis | Induced |
ERK Phosphorylation | Inhibited |
IC50 for ERK inhibition | ~1.0 µM |
2. Restoration of Insulin Sensitivity
This compound has been demonstrated to restore insulin sensitivity in mouse models of type 2 diabetes. In these studies, administration of this compound significantly reduced blood glucose levels when given prior to insulin injection .
Table 2: Effects on Insulin Sensitivity
Treatment | Blood Glucose Levels (mg/dL) |
---|---|
Control | Elevated |
This compound + Insulin | Significantly Reduced |
3. Protection Against Liver Damage
In vivo studies have shown that this compound effectively blocks concanavalin A (Con A)-induced liver damage. This protective effect is attributed to its ability to inhibit JNK signaling pathways involved in inflammation and cell death .
Table 3: Liver Damage Protection
Parameter | Effect |
---|---|
Liver Enzyme Release (ALT) | Reduced |
JNK Activation | Inhibited |
Case Studies
- Melanoma Treatment : A study highlighted the efficacy of this compound in inducing cell death in melanoma cells resistant to conventional therapies. The compound's ability to target ERK signaling presents a promising avenue for overcoming treatment resistance in cancer patients .
- Diabetes Management : In a controlled experiment with diabetic mice, a single dose of this compound resulted in improved insulin sensitivity, showcasing its potential as a therapeutic agent for metabolic disorders .
Research Findings
Recent research emphasizes the importance of targeting specific protein-protein interactions rather than traditional ATP-binding sites in kinase inhibitors. This compound exemplifies this approach by selectively inhibiting the JIP1-JNK interaction, which could lead to novel therapeutic strategies for diseases characterized by dysregulated JNK activity .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372629 | |
Record name | BI-78D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883065-90-5 | |
Record name | BI-78D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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